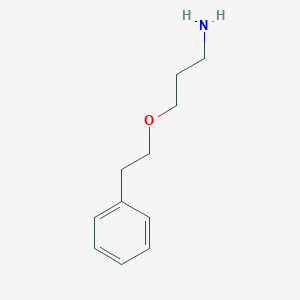![molecular formula C20H26N4O B2436669 2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 313255-20-8](/img/structure/B2436669.png)
2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridine moiety and an acetamide group attached to a trimethylphenyl ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. One common method includes the reaction of 2-chloropyridine with piperazine under reflux conditions to form 2-(pyridin-2-yl)piperazine. This intermediate is then reacted with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the acetamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis and cancer.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The piperazine and pyridine moieties are known to play a role in binding to these targets, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares structural similarities with 2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide and has been studied for its anti-tubercular activity.
Indole derivatives: These compounds also exhibit a range of biological activities and have been explored for their potential therapeutic applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both piperazine and pyridine rings, along with the trimethylphenyl acetamide moiety, provides a versatile scaffold for further modification and application in various fields.
Eigenschaften
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-12-16(2)20(17(3)13-15)22-19(25)14-23-8-10-24(11-9-23)18-6-4-5-7-21-18/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGXQMVMNRNQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole](/img/structure/B2436586.png)
![[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2436587.png)
![3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2436590.png)
![1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2436591.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2436592.png)


![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2436598.png)

![8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide](/img/structure/B2436602.png)
![12-oxo-N-[1-(propan-2-yl)piperidin-4-yl]-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2436603.png)
![N'-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2436604.png)


